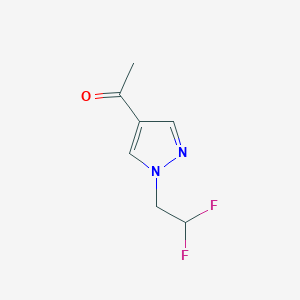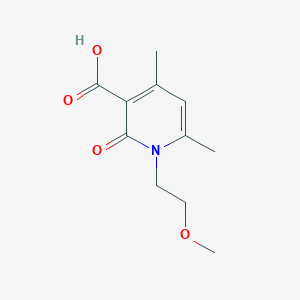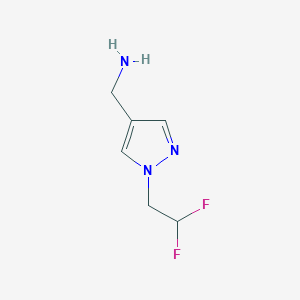
1-(3-氨基吡咯烷-1-基)-3,3-二甲基丁烷-2-酮
描述
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, or 1-Pyrrolidin-3-yl-3,3-dimethylbutan-2-one, is a synthetic compound that has been studied extensively in recent years due to its potential applications in a wide range of scientific and medical fields. This compound is a derivative of the pyrrolidine family, which consists of compounds with a 5-member ring structure containing nitrogen, and is also known as 1-pyrrolidine-3-yl-3,3-dimethylbutan-2-one. It has been widely studied for its potential applications in drug design, biochemistry, and medicinal chemistry.
科学研究应用
化学传感器开发
一项研究讨论了开发一种新型蓝色发光二甲呋喃连接的 2-氨基吡啶-3-腈作为 Fe³⁺ 离子和苦味酸的双响应荧光化学传感器,展示了此类化合物在环境监测和安全应用中的潜力 (Shylaja 等人,2020).
固态多态性
通过场循环 1H NMR 弛豫法对塑料结晶相中二甲基丁醇动力学的研究突出了这些化合物的丰富的固态多态性,其中包括塑料结晶相和玻璃,表明了人们对类似分子的物理性质在材料科学中的兴趣 (Carignani 等人,2018).
对映体分离技术
另一项研究概述了使用手性苯并呋喃衍生的衍生化试剂通过 HPLC 进行间接对映体分离,重点是分离生物学上重要分子的对映体。这强调了衍生化试剂在增强手性化合物分析中的作用,其中可能包括类似于 1-(3-氨基吡咯烷-1-基)-3,3-二甲基丁烷-2-酮 的结构 (Toyo’oka, 2013).
合成方法和表征
新化合物的合成和表征,例如新型大麻模拟物设计药物的详细结构解析过程,提供了对可用于研究具有与 1-(3-氨基吡咯烷-1-基)-3,3-二甲基丁烷-2-酮 相似结构的化合物的方法的见解。这些方法包括 NMR 光谱和质谱技术 (Girreser 等人,2016).
光笼发展
关于可见光触发无痕 Staudinger 连接试剂的研究突出了二苯基膦硫酯的光笼合成,该光笼可被可见光释放。这项研究指出了为与目标化合物在结构上相关的分子中受控释放或激活官能团创建光响应系统的潜力 (Hu 等人,2018).
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidine derivatives have been reported to inhibit cox-2 with ic50 values in the range of 1–8 µm , suggesting that they may affect inflammatory pathways.
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, can modify physicochemical parameters and improve the adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one has been shown to interact with other proteins and receptors, influencing their activity and function.
Cellular Effects
The effects of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Moreover, 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one binds to the active sites of enzymes such as COX-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and gene expression changes.
Dosage Effects in Animal Models
The effects of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, toxic or adverse effects may be observed, including cellular toxicity and disruption of normal cellular functions. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm.
Metabolic Pathways
1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key metabolic enzymes, leading to alterations in metabolic pathways and changes in the levels of specific metabolites . These interactions can have significant implications for cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells and its distribution to various cellular compartments . Additionally, binding proteins within the cell can influence the localization and accumulation of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one is a critical factor in determining its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . The localization of 1-(3-Aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-3,3-dimethylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,3)9(13)7-12-5-4-8(11)6-12/h8H,4-7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOASEPJBHLEXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1468001.png)
![1-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468002.png)
![2-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468003.png)
![1-[1-(3-methylbutyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468004.png)
![[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1468005.png)
![1-[4-Methyl-2-(4-pyridinyl)-5-pyrimidinyl]-1-ethanone](/img/structure/B1468008.png)


![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)
![1-[(Tert-butylamino)methyl]cyclopentan-1-ol](/img/structure/B1468014.png)


![2-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468020.png)
